Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)

FRET Protease Assay Fluorescence Quenching

Highly specific Mca/Dnp FRET substrate for Thimet oligopeptidase (TOP, EP 24.15). Unlike generic MMP substrates, the Pro-Leu-Gly-Pro sequence ensures exclusive TOP cleavage, eliminating cross-reactivity. Continuous fluorescence readout enables precise kinetic analysis and cost-effective high-throughput inhibitor screening. Lyophilized powder ≥95% purity. Ideal for neuropeptide metabolism research.

Molecular Formula C42H52N8O14
Molecular Weight 892.9 g/mol
Cat. No. B573885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMca-Pro-Leu-Gly-Pro-D-Lys(Dnp)
Molecular FormulaC42H52N8O14
Molecular Weight892.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H52N8O14/c1-24(2)18-31(46-41(56)32-9-6-16-47(32)36(51)19-25-20-38(53)64-35-22-27(63-3)12-13-28(25)35)39(54)44-23-37(52)48-17-7-10-33(48)40(55)45-30(42(57)58)8-4-5-15-43-29-14-11-26(49(59)60)21-34(29)50(61)62/h11-14,20-22,24,30-33,43H,4-10,15-19,23H2,1-3H3,(H,44,54)(H,45,55)(H,46,56)(H,57,58)/t30-,31+,32+,33+/m1/s1
InChIKeyJYCBGGJXIFZMBU-GJBCSVNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) for Thimet Oligopeptidase Assays: Quantitative Differentiation and Procurement Evidence


Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is a FRET (Förster Resonance Energy Transfer) fluorogenic substrate specifically designed for the detection of Thimet oligopeptidase (TOP, EP 24.15, EC 3.4.24.15) activity [1][2]. This compound utilizes a 7-methoxycoumarin-4-acetyl (Mca) donor and a 2,4-dinitrophenyl (Dnp) quencher pair, a classic FRET chemistry employed in many protease substrates [3]. Its molecular formula is C42H52N8O14 with a molecular weight of 892.91 , and it is typically supplied as a lyophilized powder with purity ≥95% .

Why Generic MMP Substrates Are Not Interchangeable with Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)


While Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) shares the Mca/Dnp fluorophore-quencher pair with many matrix metalloproteinase (MMP) substrates, it is functionally distinct. This substrate is specifically recognized and cleaved by Thimet oligopeptidase (TOP), an intracellular zinc metallopeptidase with a distinct substrate specificity from secreted MMPs [1][2]. Direct evidence shows that broad-spectrum MMP FRET substrates like Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ are poorly cleaved by Thimet oligopeptidase, while Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is a specific, highly fluorescent substrate for this enzyme [3][4]. Therefore, substituting a generic MMP FRET substrate would result in a failure to detect TOP activity or would require significantly higher enzyme concentrations, compromising assay sensitivity and accuracy.

Quantitative Differentiation of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp): Comparative FRET Performance and Structural Specificity


FRET Pair Sensitivity: MCA/Dnp Versus Next-Generation ACC/Dnp Pair

A direct head-to-head comparison of FRET donor/acceptor pairs demonstrates that substrates utilizing the ACC/Lys(DNP) pair exhibit 7 to 10 times higher sensitivity than conventional MCA/Lys(DNP) substrates [1][2]. This was shown across a panel of proteases including caspase-3, caspase-7, caspase-8, neutrophil elastase, legumain, MMP-2, and MMP-9 [1][2]. The MCA fluorophore has a reported fluorescence quantum yield (ΦFL) of 0.72 in buffered water at pH 7-7.4 [3], while ACC exhibits a higher quantum yield of 0.85 [4].

FRET Protease Assay Fluorescence Quenching

MMP FRET Substrate Sensitivity: 390 MMP FRET Substrate 1 vs. Generic Dnp-PLGLWAr-NH₂

In a cross-study comparison, a closely related Mca/Dnp FRET substrate, Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (390 MMP FRET Substrate 1), is about 50 to 100 times more sensitive than the generic MMP substrate Dnp-PLGLWAr-NH₂ in human MMP assays [1][2]. This demonstrates the substantial impact of peptide sequence optimization on assay performance for a given FRET pair.

MMP Fluorogenic Substrate Assay Sensitivity

Structural Basis for Thimet Oligopeptidase Specificity: Mcc-Pro-Leu-Gly-Pro-D-Lys(Dnp) vs. MMP Substrates

Thimet oligopeptidase (TOP) exhibits a unique substrate specificity profile. A class-level inference can be made that the Pro-Leu-Gly-Pro sequence in Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is specifically recognized by TOP [1][2]. In contrast, broad-spectrum MMP substrates typically contain a Pro-Leu-Gly~Leu motif where cleavage occurs between Gly and Leu [3][4]. This difference in the scissile bond and surrounding amino acid context (Pro vs. Leu at the P1' position) is the primary determinant of enzyme selectivity. The Pro at the P1' position in this substrate is a key structural feature for TOP recognition, distinguishing it from MMP substrates that favor a hydrophobic residue like Leu at this position.

Thimet Oligopeptidase TOP Substrate Specificity

Synthetic Accessibility and Cost: Mca/Dnp vs. Alternative FRET Pairs

The Mca/Dnp pair is a classical FRET system that is less complex and costly to synthesize compared to some alternatives [1]. Specifically, the EDANS/Dabcyl pair, another common FRET system, is significantly more expensive to synthesize and more complicated to conjugate during peptide synthesis than the Abz/Dnp pair [2]. The Dnp quencher is also frequently employed in FRET pairs with MCA and EDANS [1].

FRET Pair Synthesis Cost Peptide Chemistry

Key Research Applications for Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) Driven by Quantitative Differentiation


Specific Quantification of Thimet Oligopeptidase Activity in Complex Biological Samples

This substrate enables the direct, continuous, and specific measurement of Thimet oligopeptidase (EP 24.15) activity in cell lysates or tissue homogenates [1][2]. Its specificity for TOP, due to its Pro-Leu-Gly-Pro sequence, is the key differentiator [3]. Unlike generic MMP FRET substrates, it avoids cross-reactivity with secreted MMPs that may be present, ensuring the measured signal accurately reflects TOP activity. This specificity is critical for studying the role of TOP in peptide hormone processing (e.g., bradykinin, neurotensin) and antigen presentation [4].

High-Throughput Screening (HTS) for Thimet Oligopeptidase Inhibitors

The robust and cost-effective Mca/Dnp FRET pair makes this substrate well-suited for high-throughput screening campaigns [1][2]. While next-generation fluorophores may offer higher sensitivity, the proven chemistry and lower synthetic cost of Mca/Dnp substrates are advantageous for large-scale inhibitor screening where assay volume and reagent expense are primary considerations [2]. The simple fluorescence readout (Ex/Em ~325/393 nm) is compatible with standard fluorescence plate readers [3].

Enzymology and Kinetic Characterization of TOP and TOP-like Enzymes

Researchers can use this fluorogenic substrate to determine Michaelis-Menten kinetic parameters (Km, kcat, Vmax) for purified recombinant Thimet oligopeptidase [1][2]. The continuous assay format allows for accurate initial velocity measurements, which are essential for rigorous kinetic analysis. The specific cleavage of the Gly-Pro bond by TOP [3] provides a well-defined system for studying the enzyme's catalytic mechanism and the effects of mutations on substrate turnover .

Investigating Neuropeptide Metabolism and Inflammatory Pathways

Thimet oligopeptidase plays a crucial role in the metabolism of several neuropeptides, including bradykinin, neurotensin, and opioid peptides [1][2]. Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is an essential tool for monitoring TOP activity in these pathways. By using this substrate, researchers can investigate how changes in TOP activity (due to disease, drug treatment, or genetic variation) influence the levels of bioactive peptides in models of inflammation, pain, and neurological function [3].

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